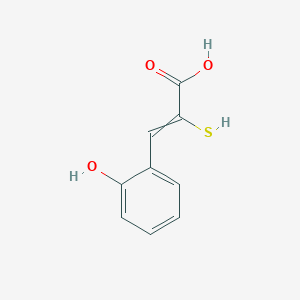
Methoxy(dimethyl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxy(dimethyl)alumane can be synthesized through the reaction of trimethylaluminum with methanol. The reaction proceeds as follows:
Al(CH3)3+CH3OH→Al(CH3)2OCH3+CH4
This reaction is typically carried out under an inert atmosphere to prevent the highly reactive trimethylaluminum from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in specialized reactors designed to handle the reactivity of the starting materials and the product .
Chemical Reactions Analysis
Types of Reactions
Methoxy(dimethyl)alumane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxide and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as oxygen or peroxides.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aluminum oxide, while substitution reactions can yield a variety of organoaluminum compounds .
Scientific Research Applications
Methoxy(dimethyl)alumane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which methoxy(dimethyl)alumane exerts its effects involves the formation of reactive intermediates that can participate in various chemical reactionsThe aluminum center can also coordinate with other molecules, facilitating reactions through its Lewis acidic properties .
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethane: A similar compound with two methoxy groups attached to a central carbon atom.
Trimethylaluminum: A related organoaluminum compound with three methyl groups attached to the aluminum center.
Uniqueness
Methoxy(dimethyl)alumane is unique in its combination of a methoxy group and two methyl groups attached to the aluminum center. This structure imparts specific reactivity and properties that are distinct from other organoaluminum compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Properties
CAS No. |
15710-96-0 |
|---|---|
Molecular Formula |
C3H9AlO |
Molecular Weight |
88.08 g/mol |
IUPAC Name |
methoxy(dimethyl)alumane |
InChI |
InChI=1S/CH3O.2CH3.Al/c1-2;;;/h1H3;2*1H3;/q-1;;;+1 |
InChI Key |
BQBCXNQILNPAPX-UHFFFAOYSA-N |
Canonical SMILES |
CO[Al](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


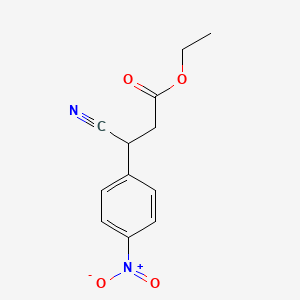

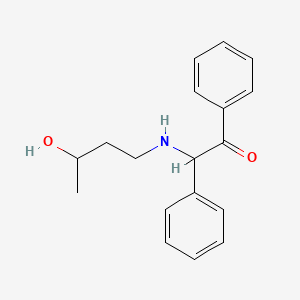
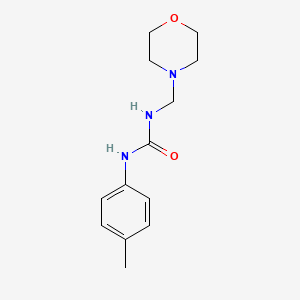
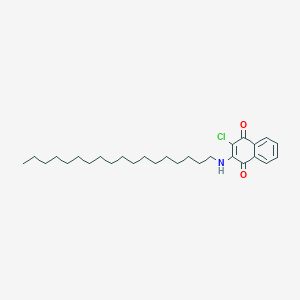


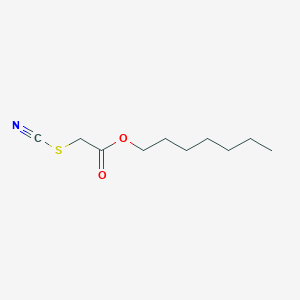
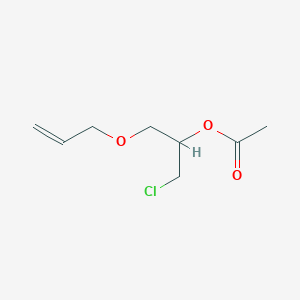
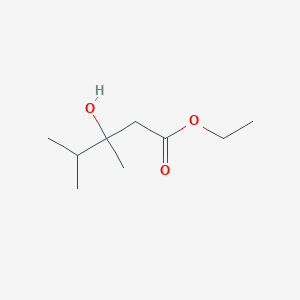
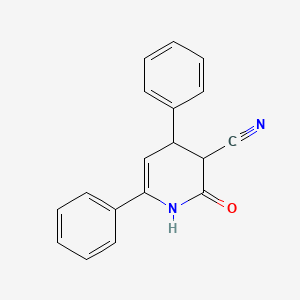
![2,2',5,5',6,6'-Hexafluoro[1,1'-biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B14740724.png)
